![molecular formula C6H2BrClN2S B6358734 6-溴-2-氯噻吩并[2,3-d]嘧啶 CAS No. 1782440-51-0](/img/structure/B6358734.png)

6-溴-2-氯噻吩并[2,3-d]嘧啶

描述

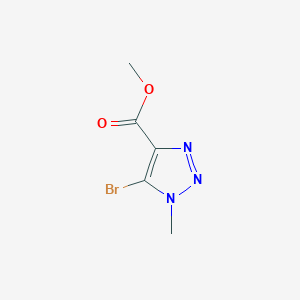

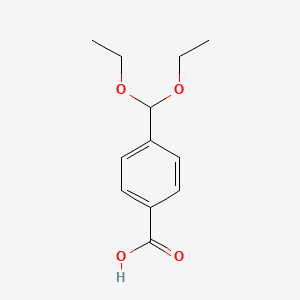

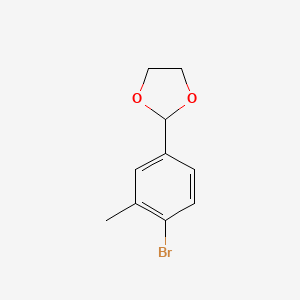

“6-Bromo-2-chloro-thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C6H2BrClN2S . It has an average mass of 249.516 Da and a monoisotopic mass of 247.881058 Da .

Molecular Structure Analysis

The molecular structure of “6-Bromo-2-chloro-thieno[2,3-d]pyrimidine” consists of a thieno[2,3-d]pyrimidine core with bromine and chlorine substituents at the 6 and 2 positions, respectively .

Physical and Chemical Properties Analysis

“6-Bromo-2-chloro-thieno[2,3-d]pyrimidine” has a molecular formula of C6H2BrClN2S, an average mass of 249.516 Da, and a monoisotopic mass of 247.881058 Da .

科学研究应用

衍生物合成

- 6-溴-2-氯噻吩并[2,3-d]嘧啶已被用于合成各种噻吩并[2,3-d]嘧啶衍生物。值得注意的是,亲电取代反应,包括溴化,已应用于噻吩并[2,3-d]嘧啶以生成衍生物,如6-溴噻吩并[2,3-d]嘧啶(Hirota, Shirahashi, Senda, & Yogo, 1990)。

抗叶酸和抗菌剂

- 2,4-二氨基噻吩并[2,3-d]嘧啶衍生物,包括涉及6-溴修饰的衍生物,已因其作为肺炎卡氏肺囊虫和弓形虫等生物中二氢叶酸还原酶(DHFR)抑制剂的潜力而被探索。这项研究表明在开发抗叶酸和抗菌剂方面的应用(Rosowsky, Papoulis, & Queener, 1997)。

改进的合成方法

- 研究还集中于改进6-溴-2-氯噻吩并[2,3-d]嘧啶的合成方法。已经开发出一种从大宗化学品开始的实用且可扩展的合成方法,展示了其在大规模生产和应用中的潜力(Bugge, Skjønsfjell, Willumsen, Sundby, & Hoff, 2014)。

放射防护和抗肿瘤活性

- 新型噻吩并[2,3-d]嘧啶衍生物显示出有希望的放射防护和抗肿瘤活性。这突出了该化合物在开发用于癌症治疗和放射防护的新型治疗剂方面的潜力(Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009)。

未来方向

Thienopyrimidine derivatives, including “6-Bromo-2-chloro-thieno[2,3-d]pyrimidine”, hold promise in the field of medicinal chemistry due to their various biological activities . They are structural analogs of purines and are widely represented in medicinal chemistry . Future research may focus on exploring their potential as multitargeted antitumor agents with transport selectivity .

作用机制

Target of Action

The primary targets of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine are enzymes involved in the one-carbon metabolism pathways . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase), which are key enzymes in the de novo purine biosynthesis pathway . The compound also targets mitochondrial serine hydroxymethyl transferase 2 (SHMT2) .

Mode of Action

6-Bromo-2-chloro-thieno[2,3-d]pyrimidine inhibits the aforementioned enzymes, thereby disrupting the one-carbon metabolism pathways . This inhibition results in a decrease in the biosynthesis of purine nucleotides and thymidylate, which are essential for DNA replication and repair .

Biochemical Pathways

The compound affects the one-carbon metabolism pathways, which are essential for de novo biosynthesis of purine nucleotides and thymidylate, interconversion of serine and glycine, and remethylation of homocysteine to methionine . By inhibiting key enzymes in these pathways, the compound disrupts the normal functioning of these biochemical pathways .

Result of Action

The inhibition of key enzymes in the one-carbon metabolism pathways by 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine leads to a decrease in the biosynthesis of purine nucleotides and thymidylate . This can result in the disruption of DNA replication and repair, potentially leading to cell death . This makes the compound a potential candidate for anticancer therapy .

生化分析

Biochemical Properties

Thienopyrimidine derivatives, to which this compound belongs, have been reported to exhibit various biological activities . They can interact with different enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Thienopyrimidine derivatives have been reported to have anticancer effects, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Thienopyrimidine derivatives have been reported to inhibit certain enzymes, suggesting that they may be involved in various metabolic pathways .

属性

IUPAC Name |

6-bromo-2-chlorothieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2S/c7-4-1-3-2-9-6(8)10-5(3)11-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUODXXIEOUOUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=NC(=NC=C21)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)

![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)